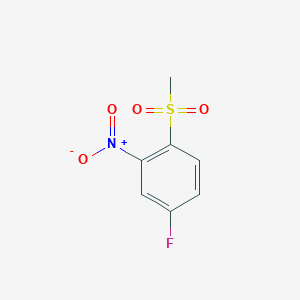
5-フルオロ-2-(メチルスルホニル)ニトロベンゼン
概要
説明
5-Fluoro-2-(methylsulphonyl)nitrobenzene: is an organic compound with the molecular formula C7H6FNO4S. It is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a nitro group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
科学的研究の応用
Chemistry: 5-Fluoro-2-(methylsulphonyl)nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, derivatives of 5-Fluoro-2-(methylsulphonyl)nitrobenzene are investigated for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, coatings, and electronic materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene typically involves the nitration of 5-Fluoro-2-(methylsulphonyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 5-Fluoro-2-(methylsulphonyl)nitrobenzene may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions:
Reduction: 5-Fluoro-2-(methylsulphonyl)nitrobenzene can undergo reduction reactions to form 5-Fluoro-2-(methylsulphonyl)aniline. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group in 5-Fluoro-2-(methylsulphonyl)nitrobenzene can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with an amino group using ammonia or amines under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Ammonia, primary or secondary amines.
Major Products:
Reduction: 5-Fluoro-2-(methylsulphonyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 5-Fluoro-2-(methylsulphonyl)nitrobenzene and its derivatives depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom and the nitro group can influence the compound’s reactivity and binding affinity to molecular targets.
類似化合物との比較
2-Fluoro-5-methylsulphonylnitrobenzene: Similar structure but with different positions of the functional groups.
5-Fluoro-2-(methylsulphonyl)aniline: A reduction product of 5-Fluoro-2-(methylsulphonyl)nitrobenzene.
5-Fluoro-2-(methylsulphonyl)benzoic acid: Another derivative with a carboxylic acid group instead of a nitro group.
Uniqueness: 5-Fluoro-2-(methylsulphonyl)nitrobenzene is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the nitro group provides a site for further chemical modifications.
特性
IUPAC Name |
4-fluoro-1-methylsulfonyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUCTHUYGZNUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
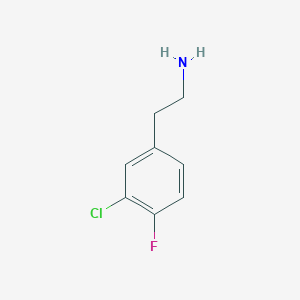


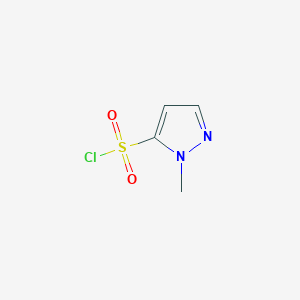
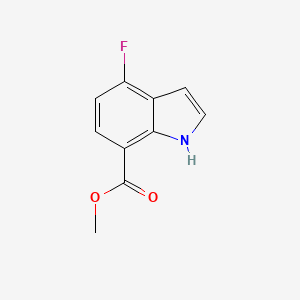

![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)
![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)


![6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid](/img/structure/B1322432.png)
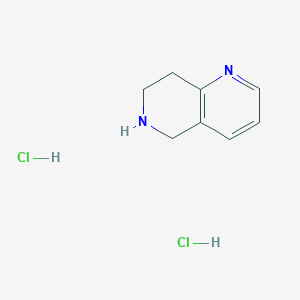

![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)
